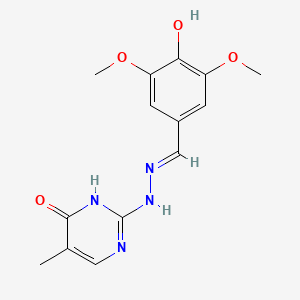![molecular formula C16H18N2O2S B6040221 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide, also known as DT-010, is a small molecule compound with potential therapeutic applications. It is a member of the class of N-acylphenylalanine derivatives and has been studied for its various biological activities.
Wirkmechanismus
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to improve glucose and lipid metabolism by activating PPARγ.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, it may have off-target effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of diabetes and metabolic disorders. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with N-(4-aminophenyl)-3-oxobutanamide in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then treated with dimethylamino propionyl chloride to obtain N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)15(19)10-7-12-5-8-13(9-6-12)17-16(20)14-4-3-11-21-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCFKSGVJRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B6040142.png)
![2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6040147.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6040161.png)
![1-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6040162.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![4-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]-1-(4-methylbenzyl)pyrrolidin-2-one](/img/structure/B6040171.png)
![N-(3-ethoxypropyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6040172.png)

![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6040202.png)
![3,3'-iminobis[1-(4-fluorophenoxy)-2-propanol] hydrochloride](/img/structure/B6040204.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6040208.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)